molecular formula C8H10N2O3 B2397752 oxo(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 637336-34-6

oxo(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B2397752
CAS RN: 637336-34-6
M. Wt: 182.179
InChI Key: KUKWJQSSIWGSLC-UHFFFAOYSA-N
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Description

“Oxo(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Some hydrazine-coupled pyrazoles, including “this compound”, have been successfully synthesized . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains acetic acid and oxo groups .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated that pyrazoles, including derivatives of oxo(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, are crucial in the development of compounds with substantial agrochemical and pharmaceutical activities. Innovations in synthetic strategies have enabled the creation of pyrazole derivatives exhibiting a range of physical and chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These compounds have been synthesized using various methods, including reactions under microwave conditions, showcasing their versatile applications in creating biologically active molecules (Sheetal et al., 2018).

Metal-Ion Sensing and Environmental Applications

The 1,3,4-oxadiazole scaffolds, closely related to the chemical structure of interest, are highlighted for their applications in metal-ion sensing due to their high photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites. These features render them suitable for the development of chemosensors, especially for detecting metal ions in environmental samples. Synthetic routes to these derivatives include various cyclization methods, emphasizing their role in environmental monitoring and pollution detection (D. Sharma et al., 2022).

Therapeutic Potential in Neurodegenerative Disorders

Pyrazoline compounds, including those derived from this compound, have been identified as promising candidates for treating neurodegenerative diseases. Their neuroprotective properties and efficacy in managing conditions such as Alzheimer's disease, Parkinson's disease, and psychiatric disorders have been extensively reviewed. The structural versatility of pyrazolines allows for the development of new molecules with enhanced efficacy and minimal side effects, thus contributing to the advancement of treatments for mental health issues (Shivani Saxena et al., 2022).

Antioxidant Activity Analysis

In the context of assessing antioxidant activities, compounds including derivatives of this compound can be involved in the determination of antioxidant capacity using various assays. These include spectrophotometric methods and electrochemical biosensors, highlighting the role of such compounds in the development of assays for evaluating the antioxidant properties of various samples. This application is critical in food science, pharmacology, and the study of natural products (I. Munteanu & C. Apetrei, 2021).

Future Directions

Pyrazole-bearing compounds, including “oxo(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new therapeutic agents.

properties

IUPAC Name

2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-6(7(11)8(12)13)5(2)10(3)9-4/h1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWJQSSIWGSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

637336-34-6
Record name 2-oxo-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
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